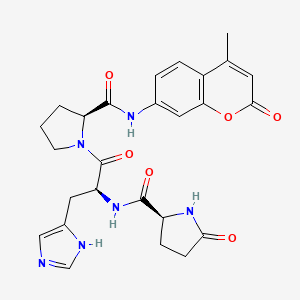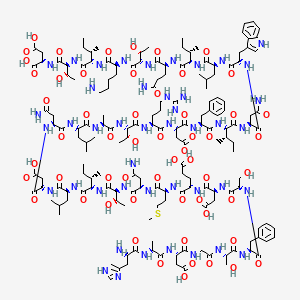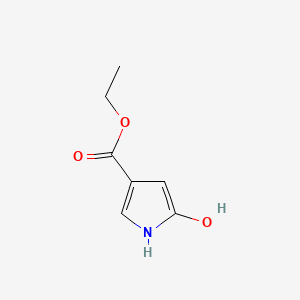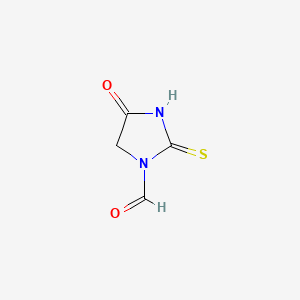
Trh-amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRH-AMC (Thyrotropin-Releasing Hormone-AMC) is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme. It serves as a research tool to study the enzymatic degradation of TRH .
Synthesis Analysis
The chemical structure of TRH-AMC consists of a tripeptide sequence: {Pyr}-His-{Pro-AMC} . Here, {Pyr} represents pyroglutamic acid, His stands for histidine, and {Pro-AMC} denotes a proline residue linked to an aminomethylcoumarin (AMC) fluorophore .
Molecular Structure Analysis
TRH-AMC has a molecular formula of C~26~H~28~N~6~O~6~ and a molecular weight of approximately 520.54 g/mol . Its structure is crucial for its interaction with the TRH-degrading enzyme.
Chemical Reactions Analysis
As a fluorogenic substrate, TRH-AMC undergoes enzymatic cleavage by TRH-degrading ectoenzymes. Upon cleavage, the AMC fluorophore is released, resulting in fluorescence. This property allows researchers to monitor the activity of TRH-degrading enzymes .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Hypothalamic–Pituitary–Thyroid (HPT) Axis Regulation
TRH is a tripeptide synthesized mainly in the hypothalamus. It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior lobe of the hypophysis. Understanding TRH’s role in the HPT axis is essential for thyroid function regulation and hormonal balance .
Neurotransmission and Neuroprotection
Beyond the hypothalamus, TRH acts as a neurotransmitter or neuromodulator. It exhibits antidepressant activity, arousal, and neuroprotective effects. Researchers have explored its potential in treating central nervous system (CNS) disorders such as epilepsy, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and depression .
Blood–Brain Barrier (BBB) Penetration
TRH’s hydrophilic nature limits its ability to cross the BBB. However, TAL, an orally administered TRH analogue, overcomes this limitation. Investigating the structural basis for TAL’s improved BBB penetration could lead to novel drug delivery strategies .
Spinocerebellar Degeneration (SCD) Treatment
TAL has been approved for treating patients with SCD. Its longer effective duration, higher intrinsic efficacy, and potent CNS stimulant activity make it superior to TRH. Researchers continue to explore TAL’s mechanisms of action and clinical applications .
Prolactin Regulation
TRH plays a role in regulating prolactin synthesis and secretion. Understanding its impact on growth, development, and reproduction is crucial for reproductive health and related disorders .
Therapeutic Potential for CNS Disorders
Both TRH and TAL hold promise as templates for developing analogues to treat CNS disorders. Researchers aim to optimize their pharmacological properties, enhance stability, and minimize side effects. These efforts could revolutionize the management of neurological conditions .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKTPVHFSNFMB-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trh-amc | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)




![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)